Lithium dihydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

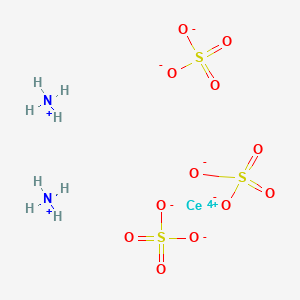

Lithium dihydrogen phosphate is an inorganic compound with the chemical formula LiH₂PO₄. It is a colorless, crystalline solid that is highly soluble in water. This compound is known for its significant role in various industrial and scientific applications, particularly in the field of lithium-ion batteries and electrochemical devices .

Mechanism of Action

Target of Action

Lithium dihydrogen phosphate (LiH2PO4) is an important material in battery technology and catalysis . Its primary targets are the biochemical pathways and processes involved in these applications.

Mode of Action

LiH2PO4 interacts with its targets through a process known as nucleation, which can be described by a power law resembling mass action kinetics . The constructed reaction kinetic model includes consecutive reversible complex formation preceding the heterogeneous reaction .

Biochemical Pathways

LiH2PO4 affects several biochemical pathways. It competes with other cations, especially sodium and magnesium, for macromolecular binding sites . This competition modulates the biochemical phenotype .

Pharmacokinetics

The pharmacokinetics of LiH2PO4 involve its absorption, distribution, metabolism, and excretion (ADME). The compound is crystallized in the orthorhombic system . Its electrical properties have been studied using complex impedance spectroscopy, revealing that the transport is through an ion hopping mechanism dominated by the motion of the proton in the structure of the investigated material .

Result of Action

The action of LiH2PO4 results in changes at the molecular and cellular levels. Its interaction with its targets leads to changes in the conductivity of the material , which is crucial for its applications in battery technology and catalysis .

Action Environment

The action, efficacy, and stability of LiH2PO4 are influenced by environmental factors. For instance, its stability is affected by temperature and humidity . It has been shown that pure LiH2PO4, in the presence of sufficient humidity, is stable up to 360 °C . Furthermore, the compound’s conductivity is influenced by the frequency and temperature .

Biochemical Analysis

Biochemical Properties

Lithium dihydrogen phosphate has been studied for its role in water electrolysis at elevated temperatures . It is shown that pure this compound, in the presence of sufficient humidity, is stable up to 360 °C . It is structurally disordered and superprotonic conducting with conductivities reaching 0.48 S*cm −1 . The transport is through an ion hopping mechanism dominated by the motion of the proton in the structure of the investigated material .

Cellular Effects

The electrical properties of this compound were studied using complex impedance spectroscopy as a function of frequency at various temperatures . The Nyquist plots are well fitted to an equivalent circuit consisting of a series of combination of grains and inhomogeneous electrode surface effect .

Molecular Mechanism

The frequency dependence of the conductivity of this compound is interpreted in terms of Jonscher’s law . Moreover, the near value of the activation energies obtained from the equivalent circuit and analysis of M ″ confirms that the transport is through an ion hopping mechanism dominated by the motion of the proton in the structure of the investigated material .

Temporal Effects in Laboratory Settings

This compound was studied for water electrolysis at elevated temperatures . It is shown that pure this compound, melting at 224 °C and with correct DSC and X-ray diffraction diagram, in the presence of sufficient humidity is stable up to 360 °C .

Metabolic Pathways

This compound is involved in the water electrolysis process at elevated temperatures

Transport and Distribution

The transport of this compound is through an ion hopping mechanism dominated by the motion of the proton in the structure of the investigated material

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium dihydrogen phosphate can be synthesized through a stoichiometric reaction between lithium carbonate and orthophosphoric acid. The reaction is typically carried out by combining lithium carbonate (Li₂CO₃) with 85% orthophosphoric acid (H₃PO₄) in a molar ratio of 1:2. The resulting solution is allowed to evaporate slowly under ambient conditions to yield this compound .

Industrial Production Methods: An industrial method for producing this compound involves the following steps :

- Lithium carbonate is added to an aqueous solution of phosphoric acid and stirred for 15-45 minutes.

- Lithium hydroxide solution is added to adjust the pH to 8-9.

- The mixture undergoes solid-liquid separation at 85-95°C to obtain wet lithium phosphate.

- The wet lithium phosphate is dissolved in phosphoric acid, and the pH is adjusted to 2-3.

- The filtrate containing this compound is evaporated, concentrated, cooled, and crystallized to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Lithium dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, particularly in electrochemical cells.

Substitution: It can undergo substitution reactions where lithium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.

Reduction: Involves reducing agents like lithium aluminum hydride.

Substitution: Typically involves other metal salts under controlled pH conditions.

Major Products:

Oxidation: Produces lithium phosphate and water.

Reduction: Produces lithium metal and phosphoric acid.

Substitution: Produces various metal phosphates depending on the substituting cation.

Scientific Research Applications

Lithium dihydrogen phosphate has a wide range of applications in scientific research :

Chemistry: Used as a precursor for synthesizing lithium iron phosphate, a common cathode material in lithium-ion batteries.

Biology: Employed in analytical chemistry as an indicator for organic compounds.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of electrochemical devices, fuel cells, and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

- Potassium dihydrogen phosphate (KH₂PO₄)

- Sodium dihydrogen phosphate (NaH₂PO₄)

- Ammonium dihydrogen phosphate (NH₄H₂PO₄)

Comparison:

- Uniqueness: Lithium dihydrogen phosphate is unique due to its high solubility in water and its role as a proton conductor in electrochemical applications. Unlike potassium and sodium dihydrogen phosphates, this compound has a higher conductivity and is more suitable for use in lithium-ion batteries and fuel cells .

- Applications: While all these compounds are used in various industrial and scientific applications, this compound is particularly favored in the field of energy storage and conversion due to its superior electrochemical properties .

Properties

CAS No. |

13453-80-0 |

|---|---|

Molecular Formula |

H3LiO4P |

Molecular Weight |

105.0 g/mol |

IUPAC Name |

lithium;dihydrogen phosphate |

InChI |

InChI=1S/Li.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI Key |

OQPHEVHDBFEJRQ-UHFFFAOYSA-N |

SMILES |

[Li+].OP(=O)(O)[O-] |

Canonical SMILES |

[Li].OP(=O)(O)O |

Key on ui other cas no. |

13453-80-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)